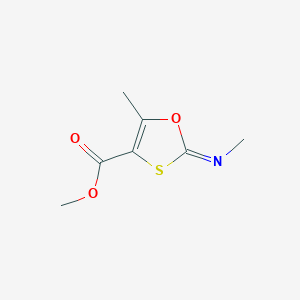
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) is a chemical compound with a unique structure that includes an oxathiole ring, a carboxylic acid group, and a methylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thiol and a carboxylic acid group. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the oxathiole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiole ring to a thiol or thioether.
Substitution: The methylimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) involves its interaction with specific molecular targets. The oxathiole ring and methylimino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI)
- 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,propylester(9CI)
Uniqueness
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) is unique due to its specific combination of functional groups and the presence of the oxathiole ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
生物活性
1,3-Oxathiole-4-carboxylic acid, 5-methyl-2-(methylimino)-, methyl ester (9CI), with CAS No. 145627-50-5, is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9NO3S
- Molecular Weight : 187.22 g/mol
- Boiling Point : Approximately 259.8 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
- pKa : 1.67 (predicted) .
The biological activity of 1,3-Oxathiole-4-carboxylic acid derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The unique structure allows for modulation of biochemical pathways, which can lead to therapeutic effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with cellular receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to 1,3-Oxathiole-4-carboxylic acid exhibit various biological activities:
Antimicrobial Activity
Studies have shown that oxathiole derivatives possess antimicrobial properties. Their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes makes them candidates for antibiotic development.
Anticancer Activity
Certain derivatives have demonstrated potential in cancer treatment by inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds structurally related to oxathiole have been studied for their effects on cancer cell lines .
Antioxidant Properties
Oxathiole compounds have been noted for their antioxidant capabilities, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases linked to oxidative damage .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
1,3-Oxathiole-4-carboxylic acid can be compared with other similar compounds based on their biological activities:
特性
IUPAC Name |
methyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-5(6(9)10-3)12-7(8-2)11-4/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOIQDCGJTICJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC)O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














